molecular formula C5H4Li2O6 B13403252 DL-4-Hydroxy-2-ketoglutarate Dilithium Salt

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt

Cat. No.: B13403252
M. Wt: 174.0 g/mol
InChI Key: OBBXAMVIWUVKBV-UHFFFAOYSA-L
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Description

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is a chemical compound with the molecular formula C5H4O6•2Li. It is a derivative of 4-hydroxy-2-ketoglutaric acid and is often used as an enzyme substrate in various biochemical applications. This compound is particularly significant in the study of metabolic pathways and enzyme reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt can be synthesized through the reaction of 4-hydroxy-2-ketoglutaric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced crystallization and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 4-hydroxy-2-ketoglutaric acid, which are useful in different biochemical applications.

Scientific Research Applications

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound serves as a substrate for enzymes such as glutamic oxalacetic aminotransferase and 2-keto-4-hydroxyglutarate aldolase, which are involved in metabolic pathways.

    Medicine: It is used in the study of metabolic disorders and enzyme deficiencies.

    Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt acts as a substrate for specific enzymes, such as 4-hydroxy-2-oxoglutarate aldolase. The hydroxyl group in the compound reacts with the amino group of lysine residues on proteins, producing an unstable intermediate. This intermediate eventually leads to the production of glutamate and glyceraldehyde 3-phosphate, which are essential for ATP synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxoglutaric acid lithium salt
  • 2-Keto-4-hydroxyglutarate
  • 4-Hydroxy-2-ketoglutaric acid

Uniqueness

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is unique due to its specific reactivity and role as a substrate for enzymes involved in metabolic pathways. Its dilithium salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to its analogs.

Properties

Molecular Formula

C5H4Li2O6

Molecular Weight

174.0 g/mol

IUPAC Name

dilithium;2-hydroxy-4-oxopentanedioate

InChI

InChI=1S/C5H6O6.2Li/c6-2(4(8)9)1-3(7)5(10)11;;/h2,6H,1H2,(H,8,9)(H,10,11);;/q;2*+1/p-2

InChI Key

OBBXAMVIWUVKBV-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C(C(C(=O)[O-])O)C(=O)C(=O)[O-]

Origin of Product

United States

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